molecular formula C10H8ClN3O2 B6289633 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 14678-89-8

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6289633
CAS No.: 14678-89-8
M. Wt: 237.64 g/mol
InChI Key: XGLYACMJLGITAY-UHFFFAOYSA-N
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Description

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 14678-89-8) is a pyrazole derivative with a molecular formula of C₁₀H₈ClN₃O₂ and a molecular weight of 237.64 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with a carboxylic acid moiety. Pyrazole carboxylic acids are pivotal in medicinal chemistry due to their versatility in forming hydrogen bonds and their role as intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name

5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLYACMJLGITAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Cyclocondensation :
    Ethyl acetoacetate reacts with 2-chlorophenylhydrazine in the presence of acetic acid or DMF-DMA (dimethylformamide dimethyl acetal) to form ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate. The reaction proceeds via enolate formation and cyclization, with DMF-DMA enhancing yields by stabilizing intermediates.

    CH3COCOOEt+2-Cl-C6H4-NHNH2DMF-DMAEster intermediate\text{CH}_3\text{COCOOEt} + \text{2-Cl-C}_6\text{H}_4\text{-NHNH}_2 \xrightarrow{\text{DMF-DMA}} \text{Ester intermediate}
  • Hydrolysis :
    The ester intermediate undergoes basic hydrolysis (NaOH/EtOH, 80°C, 4–6 hours) to yield the carboxylic acid. Acidification with HCl precipitates the product.

Optimization Parameters

  • Catalyst : DMF-DMA increases cyclization efficiency (yield: 70–75%) compared to acetic acid (yield: 60–65%).

  • Temperature : Cyclocondensation at 90°C reduces reaction time to 6 hours.

  • Purification : Recrystallization from ethanol/water (1:3) achieves >95% purity.

StepConditionsYield (%)Purity (%)
CyclocondensationDMF-DMA, 90°C, 6 h70–7590
Hydrolysis2M NaOH, EtOH/H₂O, 80°C, 4 h85–9095

Hydrolysis of Ethyl Ester Precursors

Direct hydrolysis of ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 14678-86-5) is a streamlined route.

Procedure

  • Reaction Setup :
    The ethyl ester (1 eq) is refluxed in a 1:1 mixture of 2M NaOH and ethanol for 4 hours.

  • Workup :
    The mixture is cooled, acidified to pH 2–3 with concentrated HCl, and filtered to isolate the carboxylic acid.

Key Advantages

  • Scalability : Suitable for industrial production due to minimal intermediate purification.

  • Yield : 80–85% with high reproducibility.

Acid-Catalyzed Nitrile Hydrolysis

A less common but efficient method involves hydrolysis of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile under strongly acidic conditions.

Protocol

  • Nitrile Formation :
    The carbonitrile intermediate is synthesized via cyclocondensation of 2-chlorophenylhydrazine with malononitrile derivatives.

  • Hydrolysis :
    Treatment with concentrated H₂SO₄ at 0–20°C for 1.5 hours converts the nitrile to the carboxylic acid.

Considerations

  • Safety : Requires careful temperature control to avoid over-oxidation.

  • Yield : 50–60%, lower than ester hydrolysis due to side reactions.

Multi-Component Reactions (MCRs)

Green chemistry approaches utilize one-pot MCRs to streamline synthesis.

Example Reaction

A mixture of 2-chlorobenzaldehyde, malononitrile, and hydrazine hydrate in ethanol/water (3:1) under reflux forms the pyrazole core. Subsequent oxidation of the nitrile group to carboxylic acid is achieved using H₂O₂/FeCl₃.

Benefits

  • Atom Economy : Reduces waste by 30–40% compared to stepwise methods.

  • Yield : 65–70% with 90% purity after recrystallization.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Key Advantage
Cyclocondensation + Hydrolysis270–8595High reproducibility
Ester Hydrolysis180–8595Industrial scalability
Nitrile Hydrolysis250–6085Short reaction time
MCR165–7090Eco-friendly

Industrial-Scale Production Considerations

Catalytic Innovations

  • Heterogeneous Catalysts : Zeolites or mesoporous silica improve cyclocondensation yields to 80% by reducing side reactions.

  • Continuous Flow Systems : Enhance hydrolysis efficiency (95% conversion in 2 hours) via precise temperature control.

Solvent Systems

  • Aqueous Ethanol : Reduces environmental impact while maintaining reaction efficiency.

  • Solvent-Free Conditions : Explored for MCRs but yield lower purity (80–85%) .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-catalyzed reactions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Esterification Ethanol/H₂SO₄, reflux (12 h)Ethyl 5-amino-1-(2-chlorophenyl)-pyrazole-4-carboxylate85
Amidation Thionyl chloride → NH₃/EtOH5-Amino-1-(2-chlorophenyl)-pyrazole-4-carboxamide72
Salt Formation NaOH (aq.)Sodium carboxylate salt98

Key Findings :

  • Esterification occurs efficiently under acidic conditions, forming stable esters used as intermediates in drug synthesis.

  • Amidation requires activation via thionyl chloride to achieve moderate yields.

Amino Group Reactivity

The primary amine at position 5 undergoes electrophilic substitution and diazotization:

Diazotization

  • Reagents : NaNO₂/HCl (0–5°C) → Coupling with β-naphthol

  • Product : Azo-coupled derivative (λmax = 480 nm in UV-Vis)

  • Application : Chromogenic detection of amine functionality .

Schiff Base Formation

Aldehyde UsedReaction TimeProduct Solubility
Benzaldehyde2 h (reflux)Insoluble in H₂O
4-Nitrobenzaldehyde3 h (RT)Soluble in DMSO

Mechanistic Insight :

  • The amino group acts as a nucleophile, attacking the carbonyl carbon of aldehydes to form imines .

Halogen Substituent Reactivity

The 2-chlorophenyl group participates in palladium-catalyzed cross-coupling:

ReactionCatalyst SystemMajor ProductYield (%)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMEBiaryl-pyrazole derivative63
Buchwald–Hartwig Pd₂(dba)₃/XantphosN-Arylated pyrazole58

Limitations :

  • Electron-withdrawing chlorine reduces reactivity compared to unsubstituted phenyl groups.

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

  • Reagents : POCl₃, 110°C (4 h)

  • Product : Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

  • Mechanism : Intramolecular cyclization via phosphorylation of the carboxylic acid .

Comparative Reactivity of Pyrazole Analogues

CompoundEsterification Yield (%)Diazotization Rate (rel.)Suzuki Coupling Yield (%)
5-Amino-1-(4-Cl-phenyl)-pyrazole-4-COOH821.071
5-Amino-1-(2-F-phenyl)-pyrazole-4-COOH780.968
5-Amino-1-(2-Cl-phenyl)-pyrazole-4-COOH (this compound)851.263

Trend Analysis :

  • Ortho-substituted chlorophenyl derivatives show reduced coupling efficiency due to steric hindrance.

  • Electron-withdrawing groups enhance diazotization rates .

Stability and Degradation

  • Thermal Stability : Decomposes at 240°C (DSC analysis) via decarboxylation.

  • Photoreactivity : UV exposure (254 nm) induces partial dechlorination, forming 1-phenyl derivatives.

This compound's multifunctional reactivity makes it valuable for synthesizing pharmacologically active heterocycles, though steric and electronic effects from the 2-chlorophenyl group require careful optimization in coupling reactions.

Scientific Research Applications

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse applications in scientific research and industry. This compound is particularly noted for its potential in medicinal chemistry, agrochemicals, and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The structure-activity relationship (SAR) indicated that modifications at the pyrazole ring could enhance anti-inflammatory efficacy while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemicals

This compound has been explored as a potential herbicide and fungicide due to its ability to inhibit specific enzymatic pathways in plants.

Case Study: Herbicidal Activity

Research indicated that formulations containing this compound effectively controlled weed growth in various crops without harming the plants. The compound's mechanism involves disrupting photosynthetic pathways, making it a candidate for environmentally friendly herbicides .

Material Science

In material science, this compound is utilized in the synthesis of novel polymers and materials with enhanced properties.

Case Study: Polymer Synthesis

A recent investigation focused on using this compound as a building block for creating advanced polymeric materials. The resulting polymers exhibited improved thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anti-inflammatory agentSignificant COX inhibition
AgrochemicalsHerbicidal and fungicidal propertiesEffective weed control without crop damage
Material ScienceSynthesis of advanced polymersEnhanced thermal stability and strength

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group allow it to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent groups, positions, and biological relevance. Key differences in molecular weight, substituent effects, and synthetic yields are highlighted.

Substituent Variations on the Aromatic Ring

2-Chlorophenyl vs. 4-Sulfamoylphenyl
  • Molecular weight: 256.25 g/mol (vs. 237.64 g/mol for the 2-chloro analog). Melting point: 210–211°C, indicating higher crystallinity due to the polar sulfamoyl group .
2-Chlorophenyl vs. Phenyl
  • Molecular weight: 203.19 g/mol (lighter due to absence of Cl). Structural impact: The electron-withdrawing chlorine in the 2-chloro analog increases the carboxylic acid’s acidity, enhancing solubility in polar solvents .

Positional Isomerism: Ortho vs. Para vs. Meta Chlorine

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 15070-84-5) features a meta-chloro substituent. Molecular weight: 237.64 g/mol (identical to the ortho-chloro analog).
  • Molecular weight: 272.09 g/mol. Electron-withdrawing effects: Enhanced acidity of the carboxylic acid compared to mono-chloro analogs, which may influence reactivity in amidation or esterification reactions .

Pyrazole Ring Modifications

  • 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 72816-14-9) replaces the phenyl group with a pyridine ring and substitutes the carboxylic acid with a nitrile. Molecular weight: 185.19 g/mol.

Melting Points and Stability

  • Dichlorophenyl derivatives may face stability issues, as evidenced by their discontinued commercial availability despite high purity .

Data Table: Key Comparative Metrics

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Bioactivity References
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid 2-ClPh 237.64 Not reported High acidity, potential enzyme inhibition
5-Amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylic acid 4-SO₂NH₂Ph 256.25 210–211 Panx-1 channel blocking activity
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL) Ph 203.19 Not reported Baseline solubility, synthetic intermediate
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid 2,4-diClPh 272.09 Not reported Enhanced electron withdrawal
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid 3-ClPh 237.64 Not reported Reduced steric hindrance vs. ortho-Cl

Biological Activity

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C12_{12}H10_{10}ClN3_{3}O
CAS Number 14678-86-5
Molecular Weight 251.68 g/mol

The presence of the amino and carboxylic acid functional groups contributes to its solubility and reactivity, making it a valuable scaffold for drug development.

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, related compounds have been tested against various viruses, including HIV and HSV-1. The structure-activity relationship analysis revealed that modifications at specific positions on the pyrazole ring can enhance antiviral efficacy while reducing cytotoxicity to host cells .

Case Study: HIV Inhibition
A study focused on the synthesis of pyrazole-based compounds demonstrated that certain derivatives effectively inhibited HIV-1 replication in vitro. These compounds showed non-toxic profiles and acted in a dose-dependent manner, suggesting their potential as novel anti-HIV agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.

Cell LineIC50 (µM)Growth Inhibition (%)
HeLa38.4461.56
HepG254.2545.75

These findings suggest that the compound may selectively target cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .

Anti-inflammatory and Antimicrobial Activities

The compound has demonstrated anti-inflammatory properties in several assays, including inhibition of TNF-alpha release and stabilization of red blood cell membranes. Additionally, it has shown broad-spectrum antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives have highlighted key modifications that enhance biological activity:

  • Substituent Variations : The introduction of different alkyl or aryl groups at the N1 position of the pyrazole ring has been shown to modulate both anticancer and antiviral activities.
  • Functional Group Influence : The presence of electron-withdrawing groups such as halogens can increase the potency of these compounds against specific targets.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves cyclocondensation of substituted acetoacetate derivatives with phenylhydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent basic hydrolysis to yield the carboxylic acid derivative . Optimization may involve adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and catalytic bases (e.g., NaOH) to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Prioritize the carbonyl (C=O) stretch (~1680–1720 cm⁻¹) and amino (N–H) vibrations (~3300–3500 cm⁻¹) .
  • NMR : Analyze pyrazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and carboxylic acid protons (δ ~12–13 ppm) .
  • X-ray Diffraction : Single-crystal studies resolve molecular conformation and intermolecular interactions. For instance, analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles <5° relative to substituents .

Q. How can researchers validate the purity of synthesized batches?

Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and compare retention times to standards. Purity ≥95% is typical for research-grade material, as noted for structurally similar compounds .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystal packing and stability of this compound?

Intermolecular O–H···N and N–H···O hydrogen bonds between carboxylic acid groups and pyrazole/phenyl rings drive crystal stability. Graph-set analysis (e.g., Etter’s rules) reveals motifs like R22(8)R_2^2(8) for dimeric carboxylic acid interactions . For example, 5-methyl-1-phenyl derivatives form chains via N–H···O bonds, contributing to thermal stability up to 250°C .

Q. What computational strategies predict electronic properties and biological interactions?

  • DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV for pyrazole derivatives) and electrostatic potential maps .
  • Molecular Docking : Screen against targets like xanthine oxidoreductase (XOR) using AutoDock Vina. Analogous pyrazole-carboxylic acids show mixed-type inhibition (Ki ~0.6–3.2 nM) via binding to the molybdenum-pterin active site .

Q. How can structural discrepancies between experimental and computational models be resolved?

Combine high-resolution X-ray data (e.g., SHELXL refinement) with DFT-optimized geometries. For example, torsional angles in phenyl rings may deviate by <5° between crystallographic and computational models, requiring refinement of van der Waals parameters .

Q. What methodologies assess inhibitory activity against enzymes like xanthine oxidoreductase (XOR)?

  • Steady-State Kinetics : Use Lineweaver-Burk plots to determine inhibition type (e.g., mixed-type for Y-700 analogs with Ki values in nM range) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG ~−50 kJ/mol) and stoichiometry .

Q. How does substituent variation (e.g., chloro vs. fluoro) alter pharmacological profiles?

Comparative SAR studies show electron-withdrawing groups (e.g., Cl at the 2-position) enhance XOR inhibition by 2–3 fold compared to F-substituted analogs. This correlates with increased electronegativity and improved π-stacking in the active site .

Data Contradiction and Resolution

Q. How should researchers address conflicting spectral interpretations (e.g., NMR vs. X-ray)?

For ambiguous proton environments (e.g., overlapping aromatic signals), use 2D NMR (COSY, HSQC) to resolve coupling patterns. Cross-validate with X-H bond lengths from crystallography (e.g., C–H ~1.08 Å, N–H ~1.02 Å) .

Q. What strategies mitigate low yields in cyclocondensation steps?

  • Catalyst Screening : Use p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis to reduce reaction time (<2 hours) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, increasing yields by 15–20% .

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